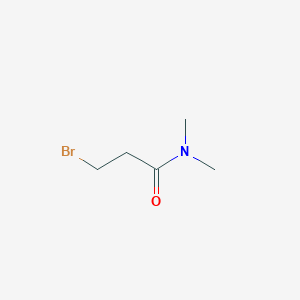

3-Bromo-n,n-dimethylpropanamide

Description

Significance of Halogenated Amides in Contemporary Synthetic Chemistry

Halogenated aliphatic amides are a class of organic compounds that have garnered significant attention in contemporary synthetic chemistry. Their importance stems from the unique reactivity conferred by the presence of both a halogen atom and an amide functional group within the same molecule. The amide bond is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals. rsc.orgacs.org The introduction of a halogen atom onto the aliphatic chain of an amide provides a reactive handle for a variety of chemical transformations.

The carbon-halogen bond in these compounds is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This makes halogenated amides valuable intermediates and building blocks in the construction of more complex molecular architectures. Furthermore, the electron-withdrawing nature of the amide group can influence the reactivity of the adjacent aliphatic chain. Modern synthetic methods continue to leverage these properties for creating novel compounds, with applications ranging from materials science to medicinal chemistry. The development of new catalytic systems has further expanded the utility of these compounds, enabling reactions that were previously challenging to achieve. organic-chemistry.org

Overview of N,N-Dialkylpropanamides as Versatile Synthons

Within the family of halogenated amides, N,N-dialkylpropanamides represent a particularly useful subclass of synthons—molecular fragments used as building blocks in organic synthesis. The N,N-dialkyl substitution on the amide nitrogen prevents the formation of intermolecular hydrogen bonds that are characteristic of primary and secondary amides, which can alter their physical properties and reactivity. For instance, N,N-Dimethylpropionamide, a related non-halogenated compound, is a liquid at room temperature with a boiling point of 174-175 °C. sigmaaldrich.com

The propanamide backbone provides a three-carbon chain that can be readily functionalized. When a halogen is present, as in the case of 3-Bromo-n,n-dimethylpropanamide, the molecule becomes a bifunctional reagent. The bromine atom serves as an electrophilic site, prone to attack by nucleophiles, while the amide carbonyl oxygen can coordinate with metal ions. This dual reactivity allows for sequential or one-pot reactions to build complex structures, making N,N-dialkylpropanamides valuable tools for the synthetic chemist.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,N-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrNO/c1-7(2)5(8)3-4-6/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIERPGZIHZSEPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629933 | |

| Record name | 3-Bromo-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21437-86-5 | |

| Record name | 3-Bromo-N,N-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21437-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,N-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-N,N-dimethylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo N,n Dimethylpropanamide

Direct Halogenation Approaches to N,N-Dialkylpropanamides

Direct halogenation of a simple saturated amide like N,N-dimethylpropanamide can proceed via different mechanisms, primarily electrophilic or free radical pathways. The reaction conditions heavily influence which position on the molecule is halogenated. The parent compound, N,N-dimethylpropanamide, possesses C-H bonds at the alpha (C2) and beta (C3) positions of the propanoyl chain, as well as on the N-methyl groups, all of which are potential reaction sites. nih.govyoutube.com

The direct bromination of N,N-dimethylpropanamide presents a regioselectivity challenge. The most probable outcomes are dictated by the stability of the reaction intermediates.

Electrophilic Bromination: Under acid-catalyzed conditions, an enol or enolate intermediate is typically formed. This intermediate directs the electrophilic bromine to the α-carbon (C2). Consequently, this pathway preferentially yields 2-Bromo-N,N-dimethylpropanamide and not the 3-bromo isomer. evitachem.comwikipedia.org

Free Radical Bromination: To achieve bromination at the C3 position, a free radical mechanism is required. masterorganicchemistry.com This process is typically initiated by light (hν) or a radical initiator. A bromine radical (Br•) abstracts a hydrogen atom from the alkane chain to form the most stable possible carbon radical. youtube.comyoutube.com In the case of N,N-dimethylpropanamide, hydrogen abstraction can occur at C2 (forming a secondary radical) or C3 (forming a primary radical). According to radical stability principles (tertiary > secondary > primary), the secondary radical at the C2 position is more stable and would be expected to form preferentially. masterorganicchemistry.com Therefore, even under radical conditions, selective synthesis of 3-Bromo-N,N-dimethylpropanamide is challenging and would likely result in a mixture of products, with 2-Bromo-N,N-dimethylpropanamide often being a significant component.

Table 1: Comparison of Potential Direct Bromination Products of N,N-Dimethylpropanamide

| Bromination Method | Primary Target Position | Expected Major Product | Rationale |

| Electrophilic (e.g., Br₂/Acid) | C2 (Alpha position) | 2-Bromo-N,N-dimethylpropanamide | Reaction proceeds through the most stable enol/enolate intermediate, which is at the α-carbon. wikipedia.org |

| Free Radical (e.g., Br₂/Light) | C2 (Alpha position) | 2-Bromo-N,N-dimethylpropanamide | Reaction proceeds through the most stable carbon radical, which is the secondary radical at C2 over the primary radical at C3. youtube.com |

| Free Radical (e.g., Br₂/Light) | C3 (Beta position) | This compound | Formation is possible but generally less favored due to the lower stability of the primary radical intermediate. |

Formation as a Byproduct in Mechanistic Studies

While direct synthesis is challenging, this compound has been contemplated as a potential byproduct in reactions utilizing N-Bromosuccinimide (NBS), a versatile reagent for both radical bromination and various amidation reactions. organic-chemistry.orgchemicalbook.com

N-Bromosuccinimide is widely used as a source of bromine for radical substitution reactions, particularly at allylic and benzylic positions in what is known as the Wohl-Ziegler reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org Its utility stems from its ability to provide a low, steady concentration of elemental bromine (Br₂) throughout the reaction. youtube.com The mechanism is initiated by the formation of a bromine radical, which then abstracts a hydrogen atom from the substrate. The resulting hydrogen bromide (HBr) reacts with NBS to generate a molecule of Br₂. libretexts.orgyoutube.com

In the context of reactions where N,N-dimethylpropanamide might be used as a substrate or solvent for an NBS-mediated transformation (such as amidation), a radical chain process can be initiated. A bromine radical can abstract a hydrogen atom from any available C-H bond.

The potential radical intermediates that can be formed from N,N-dimethylpropanamide are shown below:

Table 2: Potential Radical Intermediates from N,N-dimethylpropanamide

| Position of H Abstraction | Radical Formed | Type of Radical | Relative Stability |

| C2 (Alpha) | Secondary | More Stable | |

| C3 (Beta) | Primary | Less Stable | |

| N-Methyl | Primary | Less Stable |

Although the secondary radical at the C2 position is the most stable, the formation of a primary radical at the C3 position is still possible. Once formed, this C3 radical can react with the Br₂ generated in situ to yield this compound. This formation would occur as a side reaction, competing with the intended primary reaction pathway, such as amidation at the N-methyl position. Therefore, in mechanistic studies of NBS-mediated amidations involving N,N-dimethylpropanamide, the formation of this compound as a minor byproduct is a plausible event.

Derivatization and Functionalization Strategies

Modifications at the Bromine Atom for Further Functionalization

The most common and well-documented functionalization strategy for 3-Bromo-n,n-dimethylpropanamide involves the displacement of the bromine atom through nucleophilic substitution reactions. The bromine atom serves as a good leaving group, allowing for the introduction of a wide variety of nucleophiles. indiamart.com

One notable example is the reaction of this compound with a substituted aminobenzimidazole. In this synthesis, the nucleophilic nitrogen of the aminobenzimidazole attacks the carbon bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the displacement of the bromide ion. This reaction is typically carried out in a suitable solvent such as acetonitrile (B52724) and may be facilitated by a base to neutralize the hydrobromic acid byproduct. openmedicinalchemistryjournal.com

A specific instance of this reaction involves the treatment of an aminobenzimidazole derivative with this compound in acetonitrile at reflux. The subsequent addition of potassium carbonate facilitates the completion of the reaction. openmedicinalchemistryjournal.com This type of alkylation is a key step in the synthesis of more complex heterocyclic compounds, which are important scaffolds in medicinal chemistry.

The general scheme for the nucleophilic substitution at the bromine atom can be represented as follows:

Scheme 1: General Nucleophilic Substitution at the Bromine Atom

Where Nu- represents a nucleophile.

This reactivity allows for the introduction of various functional groups, as detailed in the interactive data table below.

| Nucleophile (Nu-) | Reagent Example | Product Class | Potential Applications |

| Amine (R-NH2) | Aminobenzimidazole | N-substituted propanamides | Pharmaceutical synthesis |

| Azide (N3-) | Sodium Azide | 3-Azido-n,n-dimethylpropanamide | Precursor for amines and heterocycles |

| Thiol (R-S-) | Thiophenol | 3-(Phenylthio)-n,n-dimethylpropanamide | Organic synthesis intermediates |

| Hydroxide (B78521) (OH-) | Sodium Hydroxide | 3-Hydroxy-n,n-dimethylpropanamide | Building block for polyesters and other polymers |

Functionalization of the Alkyl Chain in Synthetic Pathways

While modifications at the bromine atom are prevalent, functionalization of the alkyl chain (the α and β carbons) of this compound is a less explored area of its chemistry. Direct functionalization of the alkyl chain of this specific molecule is not widely reported in scientific literature. However, general principles of propanamide chemistry suggest potential pathways for such transformations.

Reactions at the α-carbon (adjacent to the carbonyl group) could potentially be achieved through the formation of an enolate under strong basic conditions, followed by reaction with an electrophile. However, the presence of the bromine atom at the β-position might lead to competing elimination reactions.

Functionalization at the β-carbon, which is already substituted with bromine, primarily proceeds through the nucleophilic substitution reactions discussed in the previous section. Elimination reactions, such as dehydrobromination, could also be induced under appropriate basic conditions to introduce a double bond, forming N,N-dimethylacrylamide.

Further research is required to explore and develop specific methodologies for the selective functionalization of the alkyl chain of this compound, which could open up new avenues for the synthesis of novel compounds.

Transformations at the Amide Nitrogen

The N,N-dimethylamide group in this compound is generally stable but can undergo several important transformations to yield different functional groups.

Reduction of the Amide:

A common transformation is the reduction of the amide to a tertiary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are required for this conversion. The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced to the corresponding amine. This reaction effectively converts the carbonyl group into a methylene (B1212753) group (-CH2-).

Scheme 2: Reduction of this compound

This transformation is valuable for the synthesis of various substituted propanamines, which are important intermediates in the preparation of pharmaceuticals and other biologically active molecules.

Hydrolysis of the Amide:

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield 3-bromopropanoic acid and dimethylamine.

Acidic Hydrolysis: Heating the amide in the presence of a strong acid, such as hydrochloric acid, results in the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 3-bromopropanoic acid and the dimethylammonium salt.

Basic Hydrolysis: Treatment with a strong base, like sodium hydroxide, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate that collapses to give the carboxylate salt (sodium 3-bromopropanoate) and dimethylamine.

Reaction with Organometallic Reagents:

The reaction of N,N-disubstituted amides with organometallic reagents like Grignard reagents can lead to the formation of ketones. The organometallic reagent adds to the carbonyl carbon to form a stable tetrahedral intermediate. Upon acidic workup, this intermediate is hydrolyzed to a ketone. This reaction offers a method to introduce a new carbon-carbon bond at the carbonyl position.

| Transformation | Reagents | Product Functional Group |

| Reduction | Lithium aluminum hydride (LiAlH4) | Tertiary Amine |

| Acidic Hydrolysis | Strong acid (e.g., HCl), Heat | Carboxylic Acid and Ammonium Salt |

| Basic Hydrolysis | Strong base (e.g., NaOH), Heat | Carboxylate Salt and Amine |

| Reaction with Grignard Reagent | R-MgX, followed by H3O+ | Ketone |

Future Research Directions and Synthetic Prospects

Development of More Sustainable Synthetic Routes

The chemical industry's shift towards greener and more sustainable practices is driving research into environmentally benign methods for synthesizing 3-bromo-N,N-dimethylpropanamide and related amides. Key areas of investigation include the use of enzymatic catalysts, alternative energy sources, and safer reagents to minimize waste and environmental impact.

One promising approach is the use of biocatalysts, such as lipases. For instance, Candida antarctica lipase (B570770) B has been successfully employed for the synthesis of various amides, offering a green and efficient alternative to traditional chemical methods. nih.gov This enzymatic approach often proceeds under mild conditions and can reduce the need for hazardous reagents and solvents. The application of such enzymatic strategies to the synthesis of this compound could significantly improve its environmental footprint.

Visible light-mediated synthesis represents another frontier in green chemistry. rsc.org These methods utilize light as a renewable energy source to drive chemical reactions, often under ambient temperatures and with high atom economy. Exploring photoredox catalysis for the synthesis of this compound could lead to more energy-efficient and sustainable production processes.

Furthermore, electrochemical methods offer a compelling avenue for greener synthesis. A patented process for the synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide highlights the potential of electrosynthesis to avoid the use of hazardous brominating agents like liquid bromine, instead using hydrobromic acid in an electrolytic cell. google.com Adapting such electrochemical principles for the production of this compound could enhance safety and reduce waste.

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Approach | Potential Advantages | Key Considerations for this compound |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and activity with brominated substrates. |

| Visible Light-Mediated Synthesis | Use of renewable energy, reduced energy consumption, high atom economy. | Identification of suitable photocatalysts and reaction conditions. |

| Electrochemical Synthesis | Avoidance of hazardous reagents, precise control over reaction, potential for high yields. | Optimization of electrode materials and electrolyte systems. |

Exploration of Novel Catalytic Transformations Mediated by the Compound

While this compound is primarily utilized as a reactant or building block, a fascinating area of future research lies in exploring its potential to mediate or catalyze chemical transformations. The unique combination of a reactive carbon-bromine bond and a polar amide group could be harnessed to facilitate novel reactions.

Research into the catalytic activity of functionalized amides is an emerging field. While direct evidence of this compound acting as a catalyst is not yet available, studies on related amide-containing molecules suggest possibilities. For example, certain amide-based systems have been shown to influence catalytic cycles. Future investigations could explore if this compound or its derivatives can act as ligands for transition metal catalysts, thereby influencing the selectivity and efficiency of catalytic processes. The presence of the bromine atom could also allow for its involvement in halogen bonding interactions, a phenomenon increasingly recognized for its role in catalysis.

Expansion of Applications in Asymmetric Synthesis

A significant and promising area for future research is the application of this compound in asymmetric synthesis to create chiral molecules with high enantiomeric purity. The development of stereoselective reactions involving this compound could provide access to novel chiral building blocks for the pharmaceutical and agrochemical industries.

Drawing parallels from the well-established chemistry of α-haloamides, which are valuable precursors for synthesizing optically pure amino acids through asymmetric nucleophilic substitutions, similar strategies could be envisioned for β-haloamides like this compound. nih.gov Dynamic kinetic resolution, a powerful tool for converting a racemic mixture into a single enantiomer, could be a particularly fruitful avenue to explore.

Furthermore, the enantioselective bromocyclization of allylic amides, achieved using chiral Lewis base catalysts, demonstrates the feasibility of controlling stereochemistry in reactions involving bromo-amides. nih.gov This suggests that chiral catalysts could be developed to react with this compound in a stereocontrolled manner, leading to the formation of enantioenriched cyclic or acyclic products. The exploration of iridium-catalyzed enantioselective reactions on related bromo-substituted tryptamine (B22526) derivatives further underscores the potential for developing asymmetric methodologies. acs.org

Design of Next-Generation Amide-Based Reagents for Enhanced Reactivity and Selectivity

The unique structural features of this compound make it an attractive scaffold for the design of new and improved reagents for organic synthesis. By leveraging the reactivity of the carbon-bromine bond and the directing or modulating effects of the N,N-dimethylamide group, next-generation reagents with enhanced reactivity and selectivity can be developed.

The functionalization of the amide group itself, or the use of the entire molecule as a versatile building block, opens up numerous possibilities. For instance, the conversion of the amide moiety into other functional groups using reagents like Schwartz's reagent (Cp₂Zr(H)Cl) has been demonstrated for other amides and could be applied to create novel derivatives of this compound. orgsyn.org

Moreover, the concept of using functionalized small molecules as building blocks in fragment-based drug discovery is a powerful strategy. whiterose.ac.uk this compound, with its combination of a polar amide and a reactive handle (the bromine atom), is well-suited for this approach. It can be used to synthesize libraries of more complex molecules with potential biological activity. The development of site-selective functionalization techniques, such as those using molybdenum catalysts for amide activation, could allow for the precise modification of the this compound scaffold to generate a diverse range of new chemical entities. nih.govacs.org

Q & A

Basic: What are the common synthetic routes for preparing 3-Bromo-N,N-dimethylpropanamide, and what are the critical parameters affecting yield?

Methodological Answer:

The synthesis of this compound typically involves bromination of a precursor such as 3-hydroxy-N,N-dimethylpropanamide. A feasible route includes reacting the hydroxy derivative with phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. Key parameters include:

- Temperature : Maintaining 0–5°C during bromination minimizes side reactions like elimination.

- Solvent : Anhydrous dichloromethane or ether enhances reagent stability.

- Purification : Column chromatography or recrystallization ensures high purity, as residual brominating agents can complicate downstream applications .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for the N,N-dimethyl groups as two singlets (δ ~2.9–3.1 ppm) and a triplet for the CH₂Br moiety (δ ~3.5–3.7 ppm).

- ¹³C NMR : The carbonyl carbon appears at δ ~165–170 ppm, while the brominated carbon resonates at δ ~30–35 ppm.

- IR : A strong absorption at ~1650 cm⁻¹ confirms the amide C=O stretch. Bromine’s mass effect may shift adjacent C-H stretches slightly .

Advanced: What challenges arise in determining the crystal structure of this compound using X-ray diffraction?

Methodological Answer:

Challenges include:

- Crystal Twinning : Common in brominated compounds due to halogen packing; use the SHELXL software (via the TWIN command) to refine twinned data.

- Disorder : The bulky dimethylamide group may cause positional disorder. Apply restraints to atomic displacement parameters.

- Resolution : High-resolution data (≤0.8 Å) improves electron density maps for accurate bromine positioning. SHELX’s robust refinement algorithms mitigate these issues .

Advanced: How does the bromine substituent influence the reactivity of N,N-dimethylpropanamide derivatives?

Methodological Answer:

The bromine atom acts as a leaving group, enabling nucleophilic substitution (SN₂) . For example:

- React with NaN₃ to form 3-azido derivatives, useful in "click chemistry."

- Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF).

- Steric hindrance from the dimethylamide group may favor elimination over substitution; control reaction kinetics via temperature modulation .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (H335 hazard).

- Spill Response : Neutralize with sodium bicarbonate and adsorb with inert material.

- Storage : Keep in a desiccator at 2–8°C in a sealed amber vial to prevent hydrolysis .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for protein interactions.

- Molecular Docking : Use AutoDock Vina to model binding to targets like enzymes or receptors. The bromine atom may form halogen bonds with backbone carbonyls (e.g., in kinases). Validate predictions with in vitro assays .

Advanced: What are common side reactions during synthesis, and how can they be minimized?

Methodological Answer:

- Elimination : Competing dehydrohalogenation forms acrylamide derivatives. Minimize by using low temperatures and avoiding strong bases.

- Isomerization : Bromination at unintended positions (e.g., 2-bromo isomer). Monitor reaction progress via TLC (Rf comparison with standards).

- Byproduct Removal : Employ gradient HPLC with a C18 column (acetonitrile/water mobile phase) to isolate the desired product .

Basic: What is the correct IUPAC nomenclature for this compound?

Methodological Answer:

Per IUPAC rules (PIN):

- The parent chain is propanamide (three carbons).

- Substituents: Bromine at position 3, dimethyl groups on the amide nitrogen.

- Full name: This compound . Avoid deprecated terms like "propionamide" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.